N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chloro-methoxyphenyl group and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClN3O2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-4-3-5-14(8-12)19-11-17(22)21-20-10-13-6-7-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
YCVOXKCSAFETBP-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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